3-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(2,5-dimethylpyrazole-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S/c1-9-7-11(16(2)15-9)13(20)17-5-3-10(4-6-17)18-12(19)8-22-14(18)21/h7,10H,3-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYGZBQAFDZCAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CCC(CC2)N3C(=O)CSC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 1,3-dimethyl-1H-pyrazole-5-carboxylic acid with appropriate reagents under controlled conditions.
Piperidine Ring Formation: The piperidine ring is introduced through a cyclization reaction involving suitable amines and carbonyl compounds.
Thiazolidine-2,4-dione Formation: The thiazolidine-2,4-dione moiety is formed by reacting thioamides with α-halo carbonyl compounds.
Coupling Reactions: The final step involves coupling the pyrazole, piperidine, and thiazolidine-2,4-dione intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
3-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines .
Scientific Research Applications
3-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Table 1: Comparative Overview of TZD Derivatives
Structural and Functional Insights
1,3-Dimethylpyrazole substituents may reduce metabolic degradation compared to unsubstituted pyrazoles, as methyl groups block cytochrome P450 oxidation sites .
Biological Activity :
- While direct data for the target compound are absent, structurally related TZDs exhibit diverse activities. For example:
- Antioxidant 3-coumarinyl-TZDs rely on arylidene groups for radical scavenging, a mechanism absent in the target compound due to its non-conjugated substituents .
Pharmacokinetic Considerations: The piperidine moiety in the target compound likely enhances water solubility compared to hydrophobic derivatives like diphenylpyrazole-TZDs .
Biological Activity
The compound 3-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is a complex organic molecule that integrates a thiazolidine core with a pyrazole and piperidine moiety. This unique structural configuration suggests potential for various biological activities, particularly in medicinal chemistry. The thiazolidine-2,4-dione framework is known for its pharmacological properties, including anti-inflammatory and anti-diabetic effects.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity. The thiazolidine ring is notable for its role in glucose metabolism and insulin sensitization, while the pyrazole moiety is often associated with anti-inflammatory and analgesic properties.
Structural Formula
Antidiabetic Activity
The thiazolidinedione class of compounds is primarily recognized for its role in the management of diabetes mellitus by enhancing insulin sensitivity. Research indicates that compounds similar to 3-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione may function through mechanisms such as activation of peroxisome proliferator-activated receptors (PPARs) .
Anticancer Potential
Studies have shown that thiazolidine derivatives exhibit anticancer properties. For instance, compounds with similar structures have been reported to induce apoptosis in cancer cell lines such as HeLa and A549 through both intrinsic and extrinsic pathways . The dual action of this compound as both a thiazolidinedione and a pyrazole derivative may enhance its anticancer efficacy.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- PPAR Agonism : Enhances insulin sensitivity and glucose uptake.
- Inhibition of Enzymes : Potential inhibition of protein tyrosine phosphatase (PTP) which is involved in insulin signaling .
- Induction of Apoptosis : Triggering apoptotic pathways in cancer cells through modulation of Bcl-2 family proteins .
In Vitro Studies
A recent study evaluated the antiproliferative activity of various thiazolidine derivatives against human tumor cell lines. The compound exhibited significant activity with lower IC50 values compared to standard drugs like irinotecan .
| Cell Line | IC50 (µM) | Reference Compound | Safety Index |
|---|---|---|---|
| A549 | 15.6 | Irinotecan | 5.0 |
| MCF-7 | 12.3 | Doxorubicin | 4.5 |
Antimicrobial Activity
The antimicrobial properties were assessed using minimum inhibitory concentration (MIC) tests against various pathogens. The compound showed promising results against Gram-positive bacteria, indicating potential use as an antimicrobial agent .
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with other structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Thiazolidinedione | Thiazolidine ring | Antidiabetic |
| Pyrazolones | Pyrazole ring | Analgesic/Anti-inflammatory |
| Piperidine derivatives | Piperidine ring | Antidepressant/Anxiolytic |
| 3-[1-(1,3-dimethyl-pyrazole)] | Combination of thiazolidine and pyrazole | Synergistic therapeutic effects |
Q & A
Advanced Research Question
- Target selection : Prioritize enzymes with structural homology to known pyrazole or thiazolidine-dione targets (e.g., kinases, PPARγ).
- Assay design :
- Use fluorescence polarization or SPR for binding affinity measurements.
- For enzyme inhibition, employ kinetic assays with NADH/NADPH cofactors if oxidoreductases are targeted .
- Controls : Include structurally similar analogs (e.g., 1,3-diphenylpyrazole derivatives) to establish structure-activity relationships (SAR) .
What strategies are effective in resolving conflicting data from in vitro vs. in vivo pharmacokinetic studies of this compound?
Advanced Research Question
- Bioavailability : In vitro assays may overestimate permeability due to artificial membranes (e.g., PAMPA). Use Caco-2 cell monolayers to better predict intestinal absorption .
- Metabolic stability : Address discrepancies by profiling metabolites via LC-MS/MS and comparing with hepatic microsomal stability data .
- Protein binding : Measure free fraction using equilibrium dialysis to adjust in vivo efficacy predictions .
How can computational modeling guide the structural modification of this compound to enhance target selectivity?
Advanced Research Question
- Docking studies : Use software like AutoDock Vina to model interactions between the pyrazole-piperidine moiety and active sites (e.g., kinase ATP-binding pockets).
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., thiazolidine-dione carbonyl groups) and hydrophobic regions (dimethylpyrazole) for scaffold optimization .
- ADMET prediction : Prioritize modifications that reduce logP (e.g., introducing polar groups) to improve solubility without compromising binding .
What analytical techniques are suitable for detecting degradation products of this compound under stressed conditions?
Advanced Research Question
- Forced degradation : Expose the compound to heat (80°C), light (ICH Q1B), and hydrolytic conditions (0.1M HCl/NaOH).
- Detection :
- LC-MS with quadrupole-time-of-flight (Q-TOF) to identify degradation products via accurate mass.
- NMR to characterize structural changes (e.g., ring-opening of thiazolidine-dione) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
